molecular formula C13H6F3IN2O B1473516 5-Iodo-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile CAS No. 1369255-12-8

5-Iodo-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Cat. No. B1473516
CAS RN: 1369255-12-8
M. Wt: 390.1 g/mol
InChI Key: WJWXTHTYRRBPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is a useful research compound. Its molecular formula is C13H6F3IN2O and its molecular weight is 390.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1369255-12-8

Product Name

5-Iodo-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Molecular Formula

C13H6F3IN2O

Molecular Weight

390.1 g/mol

IUPAC Name

5-iodo-2-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile

InChI

InChI=1S/C13H6F3IN2O/c14-13(15,16)9-1-4-12(19-7-9)20-11-3-2-10(17)5-8(11)6-18/h1-5,7H

InChI Key

WJWXTHTYRRBPLA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C#N)OC2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1I)C#N)OC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-5-iodo-benzonitrile (80.0 g, 0.328 mol) and 2-chloro-5-tri fluoromethylpyridine (60.0 g, 0.328 mol) in DMF (500 ml) was added K2CO3 (91.0 g, 0.656 mol). The reaction mixture was refluxed overnight, then filtered and concentrated. Purification via column chromatography on silica gel (petroleum ether/ethyl acetate=10/1) afforded the title product (120 g) as a white solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

K2CO3 (91.0 g, 0.656 mol) was added to a solution of 2-hydroxy-5-iodo-benzonitrile (80.0 g, 0.328 mol) and 2-chloro-5-tri-fluoromethyl-pyridine (60.0 g, 0.328 mol) in DMF (500 ml) was added. The reaction mixture was refluxed overnight, filtered and concentrated. Purification via FC (PE/EtOAc=10/1) afforded the title product as a white solid (120 g).
Name
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.